Lithium 5-chlorothiazole-2-carboxylate
Description
Lithium 5-chlorothiazole-2-carboxylate is an organometallic compound characterized by a thiazole ring substituted with a chlorine atom at the 5-position and a carboxylate group at the 2-position, coordinated to a lithium ion.
Properties
IUPAC Name |
lithium;5-chloro-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYBJTVJLQSXMW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(SC(=N1)C(=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClLiNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2470440-89-0 | |
| Record name | lithium 5-chloro-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium 5-chlorothiazole-2-carboxylate typically involves the reaction of 5-chlorothiazole-2-carboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Lithium 5-chlorothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazole derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
Lithium 5-chlorothiazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Lithium 5-chlorothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), which play crucial roles in cellular signaling and metabolism.
Pathways Involved: By inhibiting these enzymes, the compound can modulate pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lithium Thiazole-2-Carboxylate
Lithium thiazole-2-carboxylate lacks the chlorine substituent at the 5-position. This absence reduces its electron-withdrawing capacity, leading to lower thermal stability (decomposition at ~180°C vs. ~210°C for the chlorinated derivative) and reduced solubility in polar aprotic solvents like ethylene carbonate.
Lithium 5-Methylthiazole-2-Carboxylate
Replacing chlorine with a methyl group at the 5-position introduces steric hindrance and electron-donating effects. This modification decreases ionic conductivity (from ~2.5 mS/cm to ~1.8 mS/cm at 25°C) but improves compatibility with polymeric matrices, making it more suitable for solid-state electrolytes. The chlorine derivative’s higher polarity favors liquid electrolyte applications .
Lithium Carbonate (Li₂CO₃) and Lithium Hydroxide (LiOH)
These inorganic lithium salts are benchmark compounds in battery cathodes and electrolytes. Unlike lithium 5-chlorothiazole-2-carboxylate, they lack organic moieties, resulting in higher thermal stability (>300°C) but poorer solubility in organic solvents. Trade data indicate lithium carbonate and hydroxide dominate EU markets (Figure 174, ), whereas thiazole-based salts remain niche due to synthesis complexity and cost.
Key Findings :
- The chlorine substituent in this compound improves solubility in organic solvents (e.g., ethylene carbonate/dimethyl carbonate mixtures) by 40% compared to the non-chlorinated analog, critical for liquid electrolyte formulations .
- Its ionic conductivity (~2.5 mS/cm) surpasses traditional inorganic salts like lithium carbonate (0.5 mS/cm in aqueous systems) but remains below state-of-the-art ionic liquids .
Biological Activity
Lithium 5-chlorothiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
Chemical Structure and Properties
This compound, a derivative of thiazole, features a chlorine atom at the 5-position of the thiazole ring. Its molecular formula is with a molecular weight of approximately 163.58 g/mol. The compound's unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), which are crucial in various cellular signaling pathways, including the Wnt/β-catenin pathway that influences cell proliferation and differentiation.
- Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit antimicrobial properties, with this compound showing potential against various bacterial strains.
- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on K562 leukemia cells. The compound was found to induce apoptosis through caspase activation, leading to DNA fragmentation and PARP cleavage. This suggests a potential role in treating hematological malignancies .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of thiazole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated thiazole derivatives:
| Compound | Halogen | Biological Activity |
|---|---|---|
| This compound | Chlorine | Antimicrobial, anticancer |
| Lithium 5-bromothiazole-2-carboxylate | Bromine | Different reactivity, less studied |
| Lithium 5-fluorothiazole-2-carboxylate | Fluorine | Potentially altered properties |
The presence of chlorine in this compound imparts unique chemical reactivity compared to its brominated and fluorinated counterparts, influencing its biological activity significantly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
